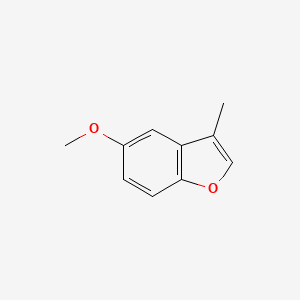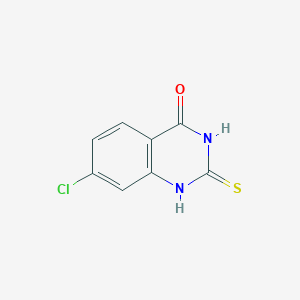
7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one
説明
7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one (7-Cl-2-S-3,4-DH-4-O) is a heterocyclic compound with a wide range of applications in the scientific research field. It is a five-membered ring structure with a sulfur atom and a chlorine atom as substituents. 7-Cl-2-S-3,4-DH-4-O has been used in the synthesis of various pharmaceuticals and agrochemicals, as well as in the development of new materials for industrial applications. This compound has also been studied for its potential therapeutic applications in the treatment of various diseases, such as cancer and diabetes.
科学的研究の応用
Synthon for Biologically Active Quinazolinones
This compound is used as a synthon for the preparation of biologically active quinazolinones . These quinazolinones are important in the field of medicinal chemistry due to their wide range of biological activities.
Substrate for Modified DHQ Derivatives
“7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one” serves as a functional substrate for the synthesis of modified Dihydroquinazolin (DHQ) derivatives . These derivatives exhibit different biological properties, expanding the scope of research in drug discovery and development.
Antimicrobial Activities
Quinazolinone derivatives, which can be synthesized from this compound, have been screened for their potential antimicrobial activities . They have shown promising results towards testing organisms in both in vitro and in vivo studies.
Anti-Cancer Drug Targets
The compound has been found to interact with Tankyrases (TNKSs), enzymes that are specialized in catalyzing poly-ADP-ribosylation of target proteins . Several studies have validated TNKSs as anti-cancer drug targets due to their regulatory role in the Wnt/β-catenin pathway.
Chemical Synthesis
The compound is used in chemical synthesis due to its unique structure and reactivity . Its molecular weight is 212.66, and it has a melting point of 305-306°C .
Material Science
In the field of material science, the compound’s unique properties can be leveraged for the development of new materials . Its stability and reactivity make it a valuable component in the synthesis of complex materials.
作用機序
Target of Action
The primary target of 7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one is Tankyrases (TNKSs) . TNKSs are enzymes specialized in catalyzing poly-ADP-ribosylation of target proteins . They play a crucial role in the Wnt/β-catenin pathway , which is involved in cell proliferation and differentiation .
Mode of Action
It’s known that the compound interacts with its target, tnkss, and affects their function . The compound may inhibit the enzymatic activity of TNKSs, thereby modulating the Wnt/β-catenin pathway .
Biochemical Pathways
The primary biochemical pathway affected by 7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one is the Wnt/β-catenin pathway . This pathway is crucial for cell proliferation and differentiation. By modulating this pathway, the compound can potentially influence cell growth and development .
Result of Action
The molecular and cellular effects of 7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one’s action are likely related to its modulation of the Wnt/β-catenin pathway . By inhibiting TNKSs, the compound could potentially disrupt this pathway, leading to changes in cell proliferation and differentiation .
特性
IUPAC Name |
7-chloro-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBHKXMQFOLKKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=S)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10487565 | |
| Record name | 7-Chloro-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10487565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
CAS RN |
33017-86-6 | |
| Record name | 7-Chloro-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10487565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one](/img/structure/B1625950.png)
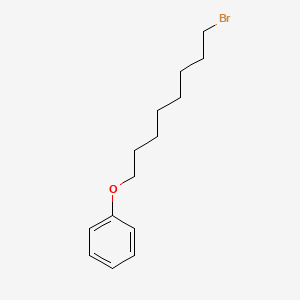
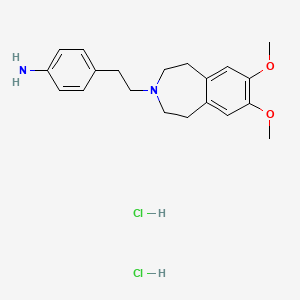
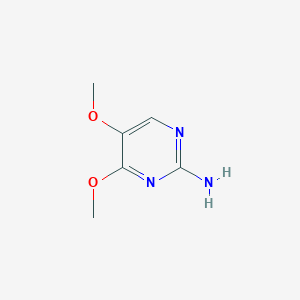

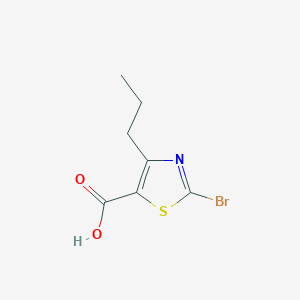
![(6aR)-6-(2-chloroethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride](/img/structure/B1625959.png)
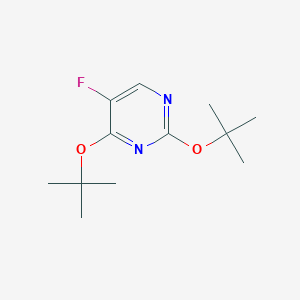
![ethyl 6-benzyl-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B1625962.png)
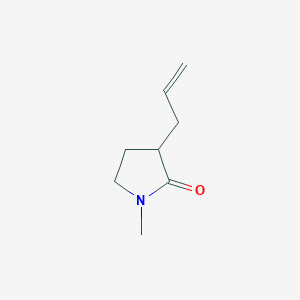
![9-[3-(cis-3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride monohydrate](/img/structure/B1625966.png)
